

Mass spectrometry analysis of FGLM peptide fragmentation patterns

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Compound of Interest

Compound Name: *Phenylalanyl-glycyl-leucyl-methioninamide*

CAS No.: 51165-03-8

Cat. No.: B13752845

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Application Note: Advanced Mass Spectrometry Analysis of FGLM-NH₂ Fragmentation Patterns

Part 1: Introduction & Core Directive

The FGLM-NH₂ Peptide: A Critical Analytical Target FGLM-NH₂ (Phe-Gly-Leu-Met-NH₂) represents the C-terminal tetrapeptide of Substance P, a neuropeptide with significant implications in neurogenic inflammation and wound healing (e.g., neurotrophic keratopathy). Unlike standard tryptic peptides, FGLM-NH₂ presents unique analytical challenges: it is short, hydrophobic, and possesses a C-terminal amide rather than a free acid. Furthermore, the presence of Methionine (Met) makes it highly susceptible to oxidation, a Critical Quality Attribute (CQA) that must be monitored during drug development.

This guide moves beyond generic protocols to provide a targeted, expert-level methodology for characterizing FGLM-NH₂ using High-Resolution Mass Spectrometry (HRMS). It focuses on differentiating the amidated C-terminus, identifying oxidative impurities, and optimizing fragmentation for sequence confirmation.

Part 2: Materials & Methods (The Protocol)

Sample Preparation: Mitigating Hydrophobic Loss & Oxidation

- Solvent Choice: FGLM is hydrophobic. Dissolve the lyophilized powder in 20% Acetonitrile (ACN) / 80% Water / 0.1% Formic Acid (FA). Pure aqueous buffers may lead to precipitation or adsorption to container walls.
- Container: Use Polypropylene (PP) Low-Bind vials. Avoid glass vials entirely, as hydrophobic peptides like FGLM adhere strongly to glass surfaces, causing significant signal loss (up to 40% loss in <1 hour).
- Oxidation Control: Keep samples at 4°C. If analyzing for native oxidation levels, do not add reducing agents. If confirming the peptide backbone only, 5 mM DTT can be added, but this will reduce any Met-Sulfoxide (Met-O) present, masking impurities.

LC-MS/MS Configuration

Chromatography (UHPLC):

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). A standard C18 is preferred over C4 due to the small size of the peptide requiring sufficient retention.
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).
- Gradient:
 - 0-1 min: 5% B (Desalting/Loading)
 - 1-10 min: 5% -> 40% B (Shallow gradient is critical for separating Met-O from Native)
 - 10-12 min: 95% B (Wash)
 - 12-15 min: 5% B (Re-equilibration)

Mass Spectrometry (Q-TOF or Orbitrap):

- Ionization: ESI Positive Mode.

- Precursor Selection: Targeted MS2 for m/z 466.2489 (Native) and m/z 482.2438 (Met-Oxidized).
- Fragmentation Mode: HCD (Higher-energy Collisional Dissociation) is recommended over CID for small peptides to preserve low-mass reporter ions (immonium ions).
- Collision Energy (NCE): Stepped NCE 25, 30, 35. Small peptides require higher energy to fragment the rigid amide backbone effectively.

Part 3: Results & Discussion (The Science)

Exact Mass & Precursor Identification

The theoretical monoisotopic mass of FGLM-NH₂ (

) is 465.2410 Da. The protonated precursor

is observed at 466.2483 Da.



Expert Insight: The C-terminal amide (

) results in a mass that is 0.984 Da lower than the corresponding free acid form (

). If you observe a peak at m/z 467.23, your peptide has de-amidated (hydrolyzed) to the free acid, a common degradation pathway.

Fragmentation Pathways (MS/MS)

Fragmentation of FGLM-NH₂ yields a distinct pattern dominated by the

-ion series due to the basicity of the N-terminal amine and the C-terminal amide.

Table 1: Theoretical Fragment Ions for FGLM-NH₂ (

)

Ion Type	Sequence	Formula	Theoretical m/z	Notes
Precursor	FGLM-NH ₂		466.2483	Base Peak
	FG		205.0972	Often low intensity (instability)
	FGL		318.1812	
	M-NH ₂		149.0743	Diagnostic: Distinct from free acid Met (= 150.05)
	LM-NH ₂		262.1584	Dominant fragment
	GLM-NH ₂		319.1798	
Immonium F	F		120.0808	High intensity in HCD
Immonium M	M		104.0528	

The Methionine Oxidation Shift (The "Satellite" Peak)

Methionine is easily oxidized to Methionine Sulfoxide (

), adding one oxygen atom (+15.9949 Da).

- Native Precursor: 466.2483
- Oxidized Precursor: 482.2432
- Chromatographic Shift: The oxidized form is less hydrophobic than the native form. It will elute earlier (typically 0.5 - 1.0 min shift on a C18 column).
- Fragmentation Shift: All

-ions containing Met (

) will shift by +16 Da. The

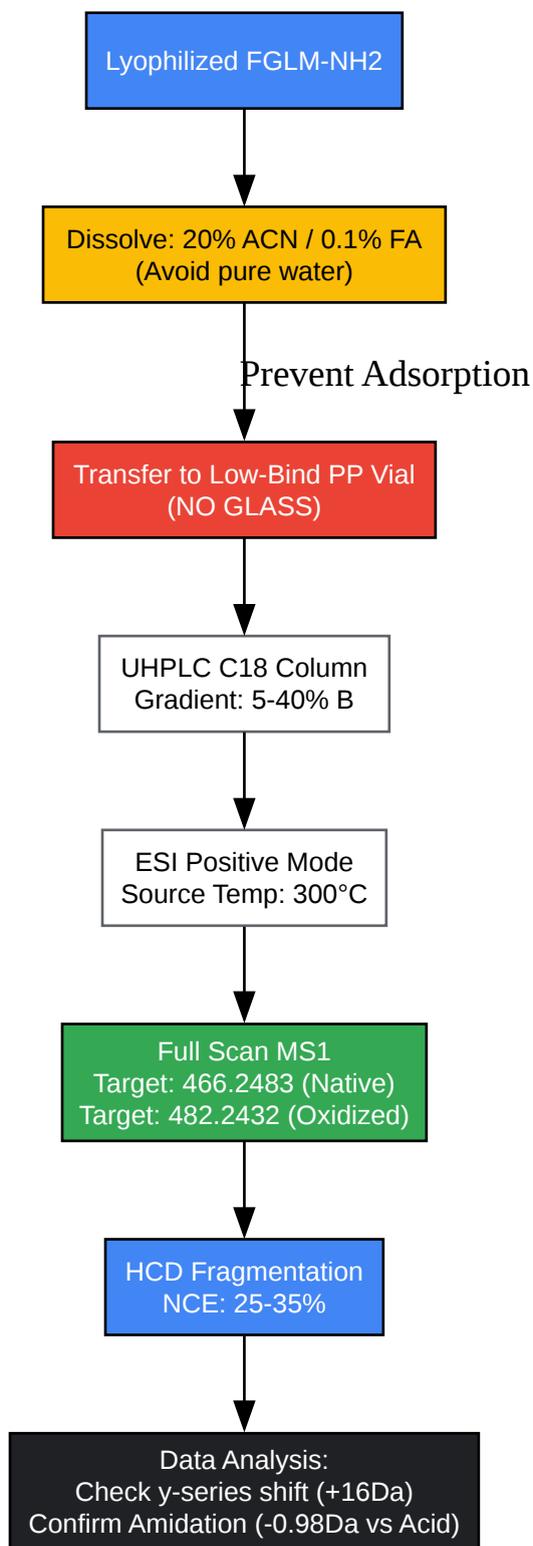
and

ions (which do not contain Met) will remain unchanged. This confirms the oxidation is on the C-terminus.

Part 4: Visualization

Figure 1: Analytical Workflow for FGLM-NH₂

This diagram outlines the decision-making process for sample handling and data acquisition, emphasizing the critical "Low-Bind" requirement.



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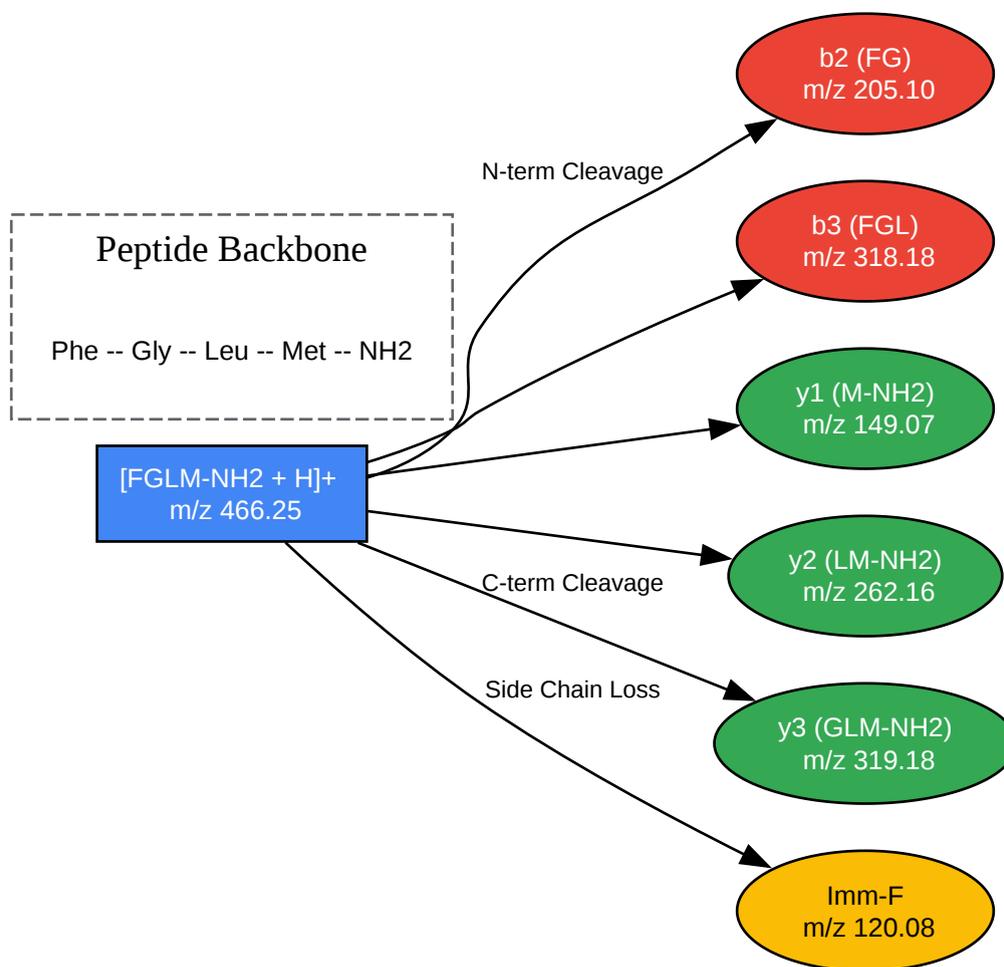
Caption: Step-by-step analytical workflow emphasizing hydrophobic handling and oxidation monitoring.

Figure 2: FGLM-NH₂ Fragmentation Map

This diagram visualizes the specific bond cleavages. Note the

-ions retaining the C-terminal amide charge and the

-ions retaining the N-terminus.



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Caption: Fragmentation map of FGLM-NH₂ showing dominant b/y ions and immonium fragments.

Part 5: Troubleshooting & Quality Control

Issue	Observation	Root Cause	Solution
Low Signal	Precursor intensity < 1E5	Hydrophobic adsorption to glass.	Switch to Polypropylene vials immediately. Increase organic content in sample solvent to 20-30%.
Split Peaks	Doublet in chromatogram	Methionine Oxidation.	Check MS1 for +16 Da shift. If artifactual, degas buffers and keep samples at 4°C.
Wrong Mass	m/z 467.23 observed	Deamidation (Hydrolysis).	The C-terminal amide has hydrolyzed to acid. Check pH of buffers (avoid extreme pH > 8).
Missing b2	Low intensity m/z 205	Instability / Diketopiperazine formation.	This is normal for FG sequences. Rely on and for sequencing.

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Email: info@benchchem.com

